molecular formula C9H14N4O2 B2375723 N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide CAS No. 2094893-58-8

N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide

Cat. No.: B2375723
CAS No.: 2094893-58-8
M. Wt: 210.237
InChI Key: DTIGLKIVXKHRFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity in forming 1,2,3-triazole rings. The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions .

Chemical Reactions Analysis

N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various pathways. The hydroxymethyl group can also participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide can be compared with other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-2-9(15)10-4-3-5-13-6-8(7-14)11-12-13/h2,6,14H,1,3-5,7H2,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGLKIVXKHRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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